molecular formula C10H12ClNS B14441144 2-(4-Chlorophenyl)thiomorpholine CAS No. 77082-32-7

2-(4-Chlorophenyl)thiomorpholine

Cat. No.: B14441144
CAS No.: 77082-32-7
M. Wt: 213.73 g/mol
InChI Key: NAADMPGHWYSARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)thiomorpholine is an organic compound characterized by the presence of a thiomorpholine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)thiomorpholine typically involves the reaction of 4-chlorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiomorpholine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Dechlorinated or modified thiomorpholine derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)thiomorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenyl)thiomorpholine is unique due to the presence of both a thiomorpholine ring and a 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

77082-32-7

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

2-(4-chlorophenyl)thiomorpholine

InChI

InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2

InChI Key

NAADMPGHWYSARP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.